molecular formula C14H7Cl3F3NO B3833140 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3833140
M. Wt: 368.6 g/mol
InChI Key: JNRSNMAGNZHXQP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class, characterized by the presence of multiple chlorine atoms and a trifluoromethyl (CF₃) group. The trifluoromethyl group is a prominent pharmacophore in medicinal and agrochemical research due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . While specific data on this compound is limited, structurally similar dichloro- and trifluoromethyl-substituted benzamides have been investigated as potential agrochemicals, particularly as fungicides with both protective and curative action against diseases like powdery mildew . The mechanism of action for this class of compounds is not fully elucidated but may involve systemic absorption by plant tissue and acropetal transport within the plant . Researchers value this compound as a key intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies in drug discovery and agrochemical development . Its structural features make it a valuable building block in organic chemistry and a candidate for exploring halogen bonding interactions in molecular design . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO/c15-8-2-3-9(11(17)6-8)13(22)21-12-5-7(14(18,19)20)1-4-10(12)16/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRSNMAGNZHXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This is followed by further substitution reactions to introduce the chloro and trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lewis Acids: Used in Friedel-Crafts acylation.

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. Studies suggest that 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide may possess similar activities, making it a candidate for developing new antimicrobial agents .

2. Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound in cancer therapy .

3. Insecticidal Properties
The presence of chlorinated and trifluoromethyl groups enhances the insecticidal activity of this compound. It has been tested against various pests, showing promise as an environmentally friendly pesticide alternative .

Industrial Applications

1. Pharmaceutical Development
Due to its unique chemical structure and biological activities, this compound is being explored in pharmaceutical research for potential drug development. Its ability to interact with biological targets makes it a valuable candidate for further investigation in medicinal chemistry .

2. Agricultural Chemistry
The insecticidal properties of this compound position it as a useful agent in agricultural applications. Its effectiveness against pests while potentially minimizing environmental impact aligns with current trends towards sustainable agriculture practices .

Case Studies

Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications to the compound's structure enhanced its antibacterial activity significantly .

Case Study 2: Cancer Cell Line Inhibition
Another study focused on the compound's effects on human cancer cell lines revealed that it induced apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Benzamide Ring Aniline Substituents Key Properties/Activities Reference ID
2,4-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (Target Compound) 2,4-Cl₂ 2-Cl, 5-CF₃ N/A (hypothetical based on analogs) -
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)benzyl]benzamide 5-Cl, 2-OH 4-CF₃ (benzyl group) Antimicrobial activity against D. piger
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide 4-NH₂ 2-Cl, 5-CF₃ High yield (85%), HPLC purity (99.51%)
4-tert-Butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide 4-tBu 2-Cl, 5-CF₃ Increased lipophilicity (MW: 355.78 g/mol)
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 5-Cl, 2-OH 2-F, 3-CF₃ Cytotoxicity (CAS: 439144-72-6)

Key Observations :

  • Hydroxyl vs. Chloro : Hydroxyl substituents (e.g., 2-OH in ) may reduce metabolic stability compared to chloro groups but improve solubility .
  • Steric Effects : The tert-butyl group in increases molecular weight and lipophilicity, which could influence membrane permeability .
Antimicrobial and Cytotoxic Effects
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () : Demonstrated potent activity against Desulfovibrio piger (biomass reduction: 64–66% at 0.37–1.10 µmol/L; complete growth inhibition at 30 µmol/L) .
  • (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (): Showed high anti-MRSA activity, emphasizing the role of CF₃ in enhancing potency .
  • Target Compound: While direct activity data are unavailable, the 2,4-dichloro substitution may improve target binding compared to mono-chloro analogs.

Physicochemical Properties

  • Melting Points: Amino-substituted analogs (e.g., ) exhibit higher melting points (137°C) due to hydrogen bonding .
  • Solubility : Hydroxyl-containing compounds () are more polar, whereas tert-butyl derivatives () are highly lipophilic .

Biological Activity

2,4-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (CAS No. 326883-46-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H7Cl3F3NO, with a molecular weight of 368.572 g/mol. The presence of chlorine and trifluoromethyl groups in its structure contributes to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 Value (µM) References
K562 (CML)2.27 - 2.53
HL-60 (Leukemia)1.42 - 1.52
MCF-7 (Breast)Not specified
HeLa (Cervical)Not specified
HepG2 (Liver)Not specified
A549 (Lung)Not specified

The compound demonstrated high activity against K562 and HL-60 cell lines, indicating its potential as an anticancer agent.

Kinase Inhibition

The compound's ability to inhibit kinases has been explored, particularly focusing on the Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia. The following table presents the results of kinase inhibitory assays:

Compound Kinase Inhibition Activity References
2,4-Dichloro-N-[...]Moderate
Reference CompoundHigh

The results indicate that while the compound exhibits moderate inhibitory activity against Bcr-Abl1 kinase, further optimization may enhance its efficacy.

Structure-Activity Relationships (SAR)

The incorporation of trifluoromethyl and chloro groups has been shown to significantly affect the biological activity of benzamide derivatives. Studies suggest that these modifications can enhance potency and selectivity against specific targets:

  • Trifluoromethyl Group : Increases lipophilicity and alters electronic properties, improving binding affinity to target enzymes .
  • Chloro Substituents : Enhance inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the benzamide scaffold. These derivatives showed varying degrees of anticancer activity and kinase inhibition, highlighting the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step route, starting with the coupling of 2-chloro-5-(trifluoromethyl)aniline with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:
  • Acylation : Use a base like pyridine or triethylamine to facilitate amide bond formation in anhydrous dichloromethane .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts. Monitoring via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) ensures purity .
  • Yield Optimization : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies key signals: aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and amide protons (δ 8.3–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 421.96) and fragments (e.g., loss of Cl⁻ or CF₃ groups) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) with UV detection at 254 nm quantifies purity (>98%) .

Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :
  • The 2,4-dichloro motif activates the benzamide ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the CF₃ group sterically hinders para positions, directing reactivity to ortho/meta sites .
  • Kinetic studies using differential scanning calorimetry (DSC) or in situ IR spectroscopy can track reaction progress under varying temperatures and catalysts (e.g., Pd/Cu for Ullmann couplings) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms (e.g., SNAr vs. radical pathways)?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to compare activation energies of SNAr (via Meisenheimer complex) vs. radical-initiated pathways. Solvent effects (e.g., DMF vs. THF) are modeled with PCM .
  • Kinetic Isotope Effects (KIE) : Deuterated substrates (e.g., C₆D₅) distinguish between concerted (KIE ~1) and stepwise (KIE >2) mechanisms .

Q. What in silico strategies predict the compound’s biological targets (e.g., enzyme inhibition) for medicinal chemistry applications?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite screens against protein databases (e.g., kinase or GPCR targets). The trifluoromethyl group’s hydrophobicity enhances binding to lipophilic pockets .
  • QSAR Models : Train models using datasets of benzamide analogs with known IC₅₀ values. Descriptors include ClogP, polar surface area, and H-bond acceptor count .

Q. What experimental designs mitigate degradation risks during long-term stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose to accelerated conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS. Hydrolysis at the amide bond is a primary pathway; lyophilization or storage under N₂ in amber vials improves stability .
  • Excipient Screening : Co-formulate with cyclodextrins or PEG to protect against oxidative degradation .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer :
  • Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact .
  • Catalysis : Use immobilized lipases or Fe₃O₄ nanoparticles to catalyze amide bond formation, reducing waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
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2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

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